3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
The compound 3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide features a sulfonamide backbone linked to a tetrazole ring substituted with a 4-methylphenyl group. Its molecular formula is C₁₄H₁₃ClN₅O₂S, with an approximate molecular weight of 365.8 g/mol (calculated). Sulfonamides are widely explored for therapeutic applications, including antimicrobial and antitumor activities .
Properties
IUPAC Name |
3-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-24(22,23)14-4-2-3-12(16)9-14/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGSFTOFZADGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight : 300.78 g/mol
CAS Number : [insert CAS number if available]
Biological Activity Overview
Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound exhibits unique interactions with biological systems that warrant detailed exploration.
Antimicrobial Activity
Sulfonamides generally inhibit bacterial growth by blocking folic acid synthesis. Research indicates that derivatives similar to this compound can effectively target various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest that the compound may possess significant antimicrobial properties.
Anticancer Activity
Recent studies have explored the potential anticancer effects of sulfonamide derivatives. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer):
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Inhibition of cell proliferation |
The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Folate Synthesis Inhibition : Similar to traditional sulfonamides, this compound may inhibit dihydropteroate synthase (DHPS), a key enzyme in folate metabolism.
- Cell Cycle Arrest : The compound may induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.
Case Studies
A study conducted on a series of sulfonamide derivatives highlighted the efficacy of compounds structurally related to this compound in reducing tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamide-tetrazole derivatives and analogs:
Key Observations
The 4-methylphenyl group on the tetrazole introduces steric bulk, which may affect binding interactions in biological targets compared to smaller substituents (e.g., 2-methyl-tetrazole in ).
Bioactivity :
- Sulfonamides with indazole cores (e.g., ) exhibit antiproliferative activity, suggesting that the target compound’s tetrazole-phenyl system could be optimized for similar applications.
- Urea-linked tetrazoles (e.g., ) demonstrate divergent pharmacological profiles due to altered hydrogen-bonding capacity.
Synthetic Accessibility :
- Tetrazole formation via Ugi-Azide reactions (as in ) is a viable route for analogs, though the target compound’s synthesis pathway remains unspecified in the evidence.
Research Implications
- Drug Design : The target compound’s balance of lipophilicity and steric bulk makes it a candidate for optimizing pharmacokinetic properties in sulfonamide-based therapeutics.
- Structural Diversification : Substituting the tetrazole’s phenyl group with electron-withdrawing/donating groups (e.g., fluoro, nitro) could modulate electronic properties and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
